(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
Description
The compound “(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine” is a substituted benzylamine derivative featuring a 2-chlorobenzyl group and a 3-pentafluoroethylsulfanyl-propyl chain. The pentafluoroethylsulfanyl (SC₂F₅) group is a highly electronegative substituent due to the presence of fluorine atoms, which significantly influences the compound’s electronic and steric properties. This structural motif is often explored in medicinal chemistry and agrochemical research, where fluorine-containing groups enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C12H13ClF5NS |
|---|---|
Molecular Weight |
333.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
LMSVVFHOEMWQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloro-substituted benzyl halide reacts with a pentafluoroethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the amine group, converting it to a secondary or tertiary amine.
Substitution: The chloro group on the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzyl amines or secondary/tertiary amines.
Substitution: Hydroxylated, cyanated, or alkoxylated benzyl derivatives.
Scientific Research Applications
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exerts its effects is primarily through its interaction with specific molecular targets. The chloro and pentafluoroethylsulfanyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(a) Substituent Effects on Electronegativity and Reactivity
- Pentafluoroethylsulfanyl (SC₂F₅) vs. Morpholine (C₄H₈NO): The pentafluoroethylsulfanyl group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidation. In contrast, the morpholine group in “(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine” introduces a polar, non-aromatic heterocycle, which may improve solubility and hydrogen-bonding capacity . Electronegativity Correlation: Studies on group electronegativity (e.g., SnRR’R’’X chemical shifts) suggest that fluorine-rich groups like SC₂F₅ exhibit higher electronegativity values, directly impacting reactivity and intermolecular interactions .
(b) Comparison with Phenoxy and Bromo Derivatives
- Phenoxy vs. Pentafluoroethylsulfanyl: Compounds like “N-benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine” () replace the SC₂F₅ group with a phenoxy (OPh) substituent.
- Bromo vs. Pentafluoroethylsulfanyl: Bromo-substituted precursors (e.g., N-benzyl-N-(2-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine) are intermediates in synthesis. The SC₂F₅ group’s stability contrasts with bromo groups, which are more labile and prone to nucleophilic substitution .
Physicochemical and Application-Based Differences
*Estimated based on analogs.
- Stability: The SC₂F₅ group enhances thermal and oxidative stability compared to morpholine or furan-containing analogs, making the target compound suitable for harsh industrial processes .
- Toxicity: Fluorinated amines may exhibit higher environmental persistence, necessitating careful handling compared to non-fluorinated derivatives .
Biological Activity
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorobenzyl moiety and a pentafluoroethylsulfanyl group, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound may be a promising candidate for developing new antimicrobial agents.
| Microbe Tested | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anticancer Activity
Preliminary studies have also evaluated the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate that the compound may inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.5 |
| A549 | 2.0 |
The mechanism by which (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exerts its biological effects is believed to involve the following pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for microbial survival and cancer cell proliferation, leading to their inhibition.
- Membrane Disruption : The lipophilic nature of the pentafluoroethyl group may facilitate disruption of microbial membranes, contributing to its antimicrobial activity.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential applications of (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine.
- Study 1 : A comparative analysis of various benzylamine derivatives revealed that compounds with similar structural motifs exhibited enhanced antibacterial properties, supporting the hypothesis that modifications to the benzyl group can significantly impact biological efficacy .
- Study 2 : Research on fluorinated compounds indicated that the introduction of fluorine atoms generally increases metabolic stability and bioactivity in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
